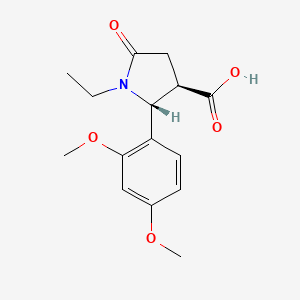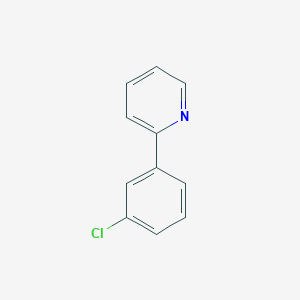
2-(3-Chlorophenyl)pyridine
Vue d'ensemble
Description
2-(3-Chlorophenyl)pyridine is a compound useful in organic synthesis . It has a molecular formula of C11H8ClN and a formula weight of 189.64092 .
Molecular Structure Analysis
2-(3-Chlorophenyl)pyridine contains a total of 22 bonds; 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 six-membered rings, and 1 Pyridine .
Chemical Reactions Analysis
While specific chemical reactions involving 2-(3-Chlorophenyl)pyridine are not available, pyridine-based molecules have been used in various chemical reactions. For instance, pyrido [2,3- d ]pyrimidines have been used in reactions targeting various enzymes such as tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, and others .
Applications De Recherche Scientifique
1. Biological Activity and Medicinal Chemistry 2-(3-Chlorophenyl)pyridine derivatives demonstrate notable biological activities, serving as potential antimicrobial agents. For instance, specific compounds containing the pyridine nucleus have been synthesized and assessed for their antibacterial and antifungal properties, displaying moderate activity against various bacteria and fungi strains. Such derivatives underscore the significance of pyridine structures in medicinal chemistry and drug development (Bhuva et al., 2015).
2. Optical and Electronic Material Research Derivatives of 2-(3-Chlorophenyl)pyridine also find applications in the realm of material science, particularly in the development of optical and electronic materials. For example, certain pyridine derivatives have been studied for their structural, optical, and junction characteristics, revealing their potential use in device fabrication due to their optical energy gaps and diode characteristics. These studies highlight the versatility of such compounds in the advancement of optoelectronic devices (Zedan et al., 2020).
3. Non-Linear Optical Properties The examination of novel derivatives of 2-(3-Chlorophenyl)pyridine has unveiled significant non-linear optical properties, positioning these compounds as promising materials for applications in optoelectronics and photonics. Detailed studies have focused on the electronic, optical, and non-linear optical characteristics, discovering that these compounds exhibit much higher second and third harmonic generation values compared to standard materials, indicating their superior potential for use in optoelectronic device fabrication (Shkir et al., 2018).
4. Computational Chemistry and Molecular Docking In the field of computational chemistry, 2-(3-Chlorophenyl)pyridine derivatives are subjects of molecular docking and quantum chemical computational studies. These compounds are analyzed for their molecular structures, electronic properties, and interactions with biological targets, providing insights into their potential therapeutic applications. For instance, a study on a hydrazone-pyridine compound revealed its strong binding affinity to the COVID-19 main protease, underlining the relevance of these compounds in drug discovery and molecular design (Topal et al., 2021).
Safety and Hazards
Orientations Futures
Pyridine derivatives, including 2-(3-Chlorophenyl)pyridine, have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have attracted increasing attention from several disease states owing to their ease of parallelization and testing potential pertaining to the chemical space . In the next few years, a larger share of novel pyridine-based drug candidates is expected .
Propriétés
IUPAC Name |
2-(3-chlorophenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGXTZHPKNTDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)pyridine | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


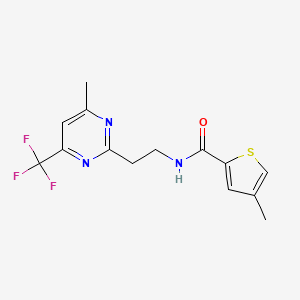

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2876814.png)
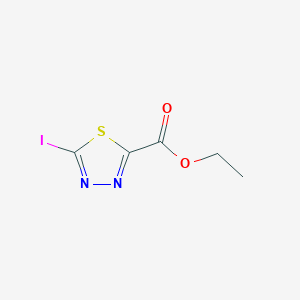
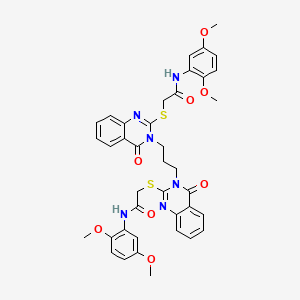



![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2876824.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2876827.png)
![Methyl 4-[(2,4-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2876828.png)
